1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone
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Overview
Description
1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone is a chemical compound with the molecular formula C7H9FN2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a fluoroethyl group and an ethanone moiety makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with an appropriate acetylating agent. One common method is the acetylation of 1-(2-fluoroethyl)-1H-pyrazole using acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards specific molecular targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoroethyl)-1H-pyrazole: Lacks the ethanone group but shares the fluoroethyl-pyrazole core.
1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanol: Contains a hydroxyl group instead of an ethanone group.
Uniqueness
1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone is unique due to the presence of both the fluoroethyl and ethanone groups, which can influence its reactivity and biological activity. The combination of these functional groups can provide distinct properties compared to its analogs.
Properties
Molecular Formula |
C7H9FN2O |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
1-[1-(2-fluoroethyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C7H9FN2O/c1-6(11)7-2-4-10(9-7)5-3-8/h2,4H,3,5H2,1H3 |
InChI Key |
KRNUYSDIEKXFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C=C1)CCF |
Origin of Product |
United States |
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